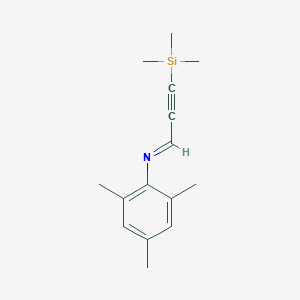
1-Butanone, 1-(3,4-dihydroxy-2-naphthalenyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two hydroxyl groups attached to the naphthalene ring and a butanone side chain
Métodos De Preparación
The synthesis of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dihydroxynaphthalene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be explored to make the process more sustainable.
Análisis De Reacciones Químicas
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s hydroxyl groups allow it to interact with biological molecules, making it useful in the study of enzyme-substrate interactions and other biochemical processes.
Medicine: Potential applications in drug development due to its structural similarity to biologically active molecules. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its stable naphthalene core and reactive functional groups.
Mecanismo De Acción
The mechanism by which 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function. The compound may also undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE include other naphthalene derivatives such as 1,4-dihydroxynaphthalene and 2,3-dihydroxynaphthalene. These compounds share the naphthalene core but differ in the position and number of hydroxyl groups, which can influence their chemical reactivity and biological activity.
1,4-Dihydroxynaphthalene: Similar structure but with hydroxyl groups at different positions, affecting its reactivity and applications.
2,3-Dihydroxynaphthalene: Another isomer with different hydroxyl group positions, leading to distinct chemical and biological properties.
Propiedades
Número CAS |
61983-14-0 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxynaphthalen-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C15H16O3/c1-9(2)7-13(16)12-8-10-5-3-4-6-11(10)14(17)15(12)18/h3-6,8-9,17-18H,7H2,1-2H3 |
Clave InChI |
VFSDZIUPFMVTTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C1=CC2=CC=CC=C2C(=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



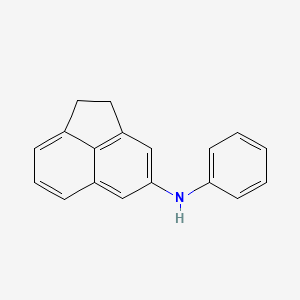

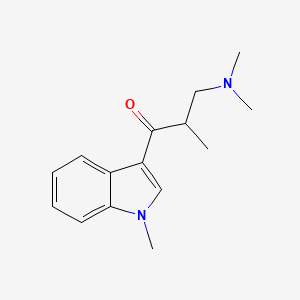
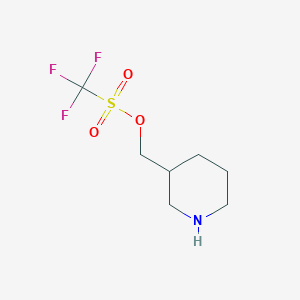


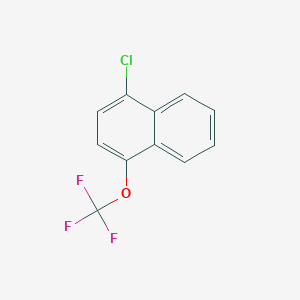
![8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11866679.png)

![6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11866695.png)

![2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid](/img/structure/B11866709.png)
